4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Description
4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Synthesis and evaluation of certain derivatives have shown antiproliferative effects against human cancer cell lines. A series involving similar structural elements were synthesized and assessed for their ability to inhibit the proliferation of various human cancer cell lines, with some compounds displaying significant activity. This suggests potential applications in cancer research and therapy development (Mallesha et al., 2012).
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These studies underscore the versatility of incorporating such structural frameworks in developing compounds with significant biological activities (Abu‐Hashem et al., 2020).
Ring Expansion Techniques
The catalyzed ring expansions of aziridines and N-sulfonyl-1,2,3-triazoles to dehydropiperazines have been reported, introducing stereochemical complexity into the piperazine ring, a core feature in many pharmaceuticals. Such methodologies could be applicable in the synthesis or modification of compounds similar to the one (Dequina et al., 2020).
Insecticidal Agents
A novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized, targeting the cotton leafworm. This research demonstrates the potential for developing insecticidal agents using related structural frameworks (Soliman et al., 2020).
Pharmacologically Active Compounds
Studies have identified dialkylaminobenzimidazoles with significant antiarrhythmic, antiaggregation, and other activities by heating substituted benzimidazole-2-sulfonic acids with secondary amines. This indicates the potential for discovering new, effective medicinally important compounds through structural modification and synthesis (Zhukovskaya et al., 2017).
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c26-29(27,15-1-2-16-14(9-15)3-8-28-16)24-6-4-23(5-7-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h1-2,9-13H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCIVMHFEIRILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.